3-(3-(Methylthio)phenyl)pyridine
Description
3-(3-(Methylthio)phenyl)pyridine is an organic compound that features a pyridine ring substituted with a phenyl group that has a methylthio group attached to it
Properties
IUPAC Name |
3-(3-methylsulfanylphenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRNUZLIROFDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302148 | |
| Record name | 3-[3-(Methylthio)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214383-66-0 | |
| Record name | 3-[3-(Methylthio)phenyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214383-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(Methylthio)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methylthio)phenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of 3-(3-(Methylthio)phenyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Methylthio)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-(3-(Methylthio)phenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(3-(Methylthio)phenyl)pyridine exerts its effects depends on its interaction with molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Phenyl)pyridine: Lacks the methylthio group, which may result in different chemical and biological properties.
3-(4-Methylthio)phenyl)pyridine: Similar structure but with the methylthio group in a different position, potentially affecting its reactivity and interactions.
Uniqueness
3-(3-(Methylthio)phenyl)pyridine is unique due to the presence of the methylthio group on the phenyl ring, which can influence its chemical reactivity and biological interactions. This structural feature distinguishes it from other similar compounds and may provide specific advantages in certain applications.
Biological Activity
3-(3-(Methylthio)phenyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, antifungal, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-(3-(Methylthio)phenyl)pyridine can be represented as follows:
- Chemical Formula : C12H11NS
- Molecular Weight : 201.29 g/mol
This compound features a pyridine ring substituted with a methylthio group and a phenyl group, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyridine, including 3-(3-(Methylthio)phenyl)pyridine, exhibit notable antimicrobial properties. In particular:
- Minimum Inhibitory Concentration (MIC) : The compound has shown effective antibacterial activity against various strains of bacteria. For instance, a related thiazolopyridine derivative demonstrated an MIC value of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
- Mechanism of Action : The interaction with bacterial DNA gyrase has been suggested as a potential mechanism for its antibacterial effects. Molecular docking studies revealed that the compound forms critical hydrogen bonds with active site residues, enhancing its binding affinity .
Antifungal Activity
The compound also exhibits antifungal properties:
- Fungal Strains Tested : It has shown activity against fungi from the Candida genus, with promising results in inhibiting growth .
- Comparison with Other Compounds : In tests comparing various derivatives, those containing similar methylthio substitutions often outperformed others in inhibiting fungal growth .
Table 1: Biological Activity Data of 3-(3-(Methylthio)phenyl)pyridine Derivatives
| Compound | Activity Type | Target Organism | MIC (µM) | Reference |
|---|---|---|---|---|
| 3-(3-(Methylthio)phenyl)pyridine | Antibacterial | Pseudomonas aeruginosa | 0.21 | |
| Escherichia coli | 0.21 | |||
| Antifungal | Candida albicans | 0.83 |
Case Study: Antimicrobial Evaluation
In a study evaluating various derivatives for their antimicrobial properties, 3-(3-(Methylthio)phenyl)pyridine was included in a panel of compounds tested against clinical strains. The results indicated that this compound not only inhibited growth effectively but also showed lower toxicity towards human cell lines compared to other tested compounds .
Pharmacological Insights
The pharmacokinetic profile of compounds similar to 3-(3-(Methylthio)phenyl)pyridine suggests favorable drug-like properties:
- ADME Properties : Studies indicate suitable absorption, distribution, metabolism, and excretion (ADME) profiles for these compounds, making them promising candidates for further development in pharmaceutical applications .
- In Silico Studies : Computational analyses support the potential of these compounds to serve as lead candidates for drug development targeting bacterial infections and fungal diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
